1-Chloro-3-iodo-2-isopropoxybenzene
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Overview
Description
1-Chloro-3-iodo-2-isopropoxybenzene is an organic compound with the molecular formula C9H10ClIO. It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and isopropoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Chloro-3-iodo-2-isopropoxybenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired substitution pattern .
Industrial production methods may involve multi-step synthesis processes, where each step is optimized for yield and purity. The use of advanced techniques such as palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, can also be employed to introduce the halogen substituents efficiently .
Chemical Reactions Analysis
1-Chloro-3-iodo-2-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The isopropoxy group can be oxidized to form corresponding carbonyl compounds. Reduction reactions can also be performed to modify the halogen substituents.
Coupling Reactions: The compound is suitable for cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic or aliphatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound with the isopropoxy group intact.
Scientific Research Applications
1-Chloro-3-iodo-2-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, where its derivatives may exhibit biological activity. It can also serve as a precursor for radiolabeled compounds used in medical imaging.
Industry: In the chemical industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-3-iodo-2-isopropoxybenzene exerts its effects is primarily through its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing halogen atoms and the electron-donating isopropoxy group influences the reactivity of the benzene ring. This allows for selective reactions at specific positions on the ring, facilitating the synthesis of desired products .
Comparison with Similar Compounds
1-Chloro-3-iodo-2-isopropoxybenzene can be compared with other similar compounds such as:
1-Chloro-2-iodo-3-isopropoxybenzene: This compound has a different substitution pattern, which can lead to variations in reactivity and applications.
1-Iodo-3-isopropoxybenzene: Lacking the chlorine substituent, this compound may exhibit different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electron-withdrawing and electron-donating effects, making it a versatile compound in organic synthesis.
Properties
IUPAC Name |
1-chloro-3-iodo-2-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClIO/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLOXODJXDFNFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClIO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.53 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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